molecular formula C7H6ClN3 B1614601 1-Chloro-3-methylimidazo[1,5-a]pyrazine CAS No. 56481-30-2

1-Chloro-3-methylimidazo[1,5-a]pyrazine

Cat. No.: B1614601
CAS No.: 56481-30-2
M. Wt: 167.59 g/mol
InChI Key: BZFSDOWBHXASLN-UHFFFAOYSA-N
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Description

1-Chloro-3-methylimidazo[1,5-a]pyrazine (CAS 56481-30-2) is a high-value chemical building block with the molecular formula C7H6ClN3 and a molecular weight of 167.60 g/mol . This compound is a key synthetic intermediate in medicinal chemistry, particularly in the construction of complex heterocyclic scaffolds. Research indicates that derivatives based on the imidazo[1,5-a]pyrazine core are being investigated for their potential as selective negative modulators of AMPA receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein γ-8 (TARP γ-8) . This mechanism is a promising target for the development of novel anticonvulsant therapies with potential improved therapeutic outcomes . Furthermore, related imidazo[1,5-a]pyrazine and similar heterocyclic structures have been studied as inhibitors of IKK1 and IKK2 (IκB kinase), which play a central role in the NF-κB signaling pathway and are relevant to inflammatory diseases and cancer . The chlorine atom at the 1-position makes this compound a versatile precursor for further functionalization via cross-coupling reactions and nucleophilic substitutions, enabling the exploration of structure-activity relationships (SAR) . This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly for professional use and is not intended for diagnostic or therapeutic applications. Handle with appropriate care in accordance with all applicable laboratory safety regulations. Store sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

1-chloro-3-methylimidazo[1,5-a]pyrazine
Source PubChem
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InChI

InChI=1S/C7H6ClN3/c1-5-10-7(8)6-4-9-2-3-11(5)6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BZFSDOWBHXASLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2N1C=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20303707
Record name 1-chloro-3-methylimidazo[1,5-a]pyrazine
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Molecular Weight

167.59 g/mol
Source PubChem
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CAS No.

56481-30-2
Record name 1-Chloro-3-methylimidazo[1,5-a]pyrazine
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Record name NSC160450
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Record name 1-chloro-3-methylimidazo[1,5-a]pyrazine
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Spectroscopic Characterization and Computational Studies of Imidazo 1,5 a Pyrazine Compounds

Advanced Spectroscopic Techniques for Structural Elucidation

The precise architecture of novel compounds is unequivocally established through a suite of modern spectroscopic techniques. Each method provides unique and complementary information, leading to a complete structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For imidazo[1,5-a]pyrazine (B1201761) systems, ¹H and ¹³C NMR spectra reveal key information about the substitution pattern and electronic environment of the heterocyclic core.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical spectrum of a substituted imidazo[1,5-a]pyrazine, distinct signals would be expected for the aromatic protons on the heterocyclic rings and the protons of the methyl group. For instance, in related imidazo[1,2-a]pyrazine (B1224502) derivatives, protons on the pyrazine (B50134) ring appear as singlets or doublets in the downfield region (typically δ 7.0-9.0 ppm), while the methyl protons would appear as a sharp singlet in the upfield region (around δ 2.5 ppm). tsijournals.com Decoupling studies can be employed to simplify complex spectra and confirm proton-proton connectivities.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The chemical shifts of the carbon atoms in the imidazo[1,5-a]pyrazine ring system are sensitive to the electronic effects of substituents. Carbons bonded to nitrogen or chlorine atoms are typically shifted downfield. For example, in related benzimidazoles, the carbon atoms adjacent to a pyridine-like nitrogen (C4) and a pyrrole-like nitrogen (C7) show distinct chemical shifts, which can be used to determine tautomeric equilibrium. mdpi.com

Illustrative NMR Data for a Related Imidazo[1,2-a]pyrazine Derivative: The following table presents typical ¹H and ¹³C NMR data for a related compound, 2-(4-Fluorophenyl)-6-methyl-8-(piperidin-1-yl)imidazo[1,2-a]pyrazine, which illustrates the expected chemical shift ranges. tsijournals.com

Atom ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Ar-H8.3 (s, 1H), 7.9 (t, 2H), 7.7 (s, 1H), 7.1 (t, 2H)108.5, 113.5, 114.9, 124.3, 126.4, 127.0, 127.1, 129.8
CH₃2.5 (s, 3H)16.1
Piperidine-H4.5 (br s, 5H), 1.9-1.8 (m, 5H)22.8, 25.6, 50.7

This data is for an analogous compound and serves as an example.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of a molecule with high precision. This allows for the unambiguous determination of its elemental composition and molecular formula. For 1-Chloro-3-methylimidazo[1,5-a]pyrazine, HRMS would be expected to show a molecular ion peak corresponding to the calculated exact mass of its molecular formula, C₇H₆ClN₃. The presence of the chlorine atom would be indicated by a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio). In studies of similar heterocyclic compounds, HRMS has been crucial for confirming the structures of newly synthesized derivatives. tsijournals.combeilstein-journals.org

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no specific X-ray crystal structure for this compound is reported in the searched literature, analysis of related triazolopyrazine compounds has been successfully performed. beilstein-journals.org Such an analysis would reveal the planarity of the fused ring system and the spatial arrangement of the chloro and methyl substituents. This information is vital for understanding the packing of molecules in the crystal lattice and for correlating solid-state properties with molecular structure. beilstein-journals.orgbeilstein-journals.org

Photophysical Properties and Optical Behavior

The extended π-conjugated system of the imidazo[1,5-a]pyrazine core suggests that these compounds are likely to exhibit interesting photophysical properties, including absorption and emission of light.

UV-Vis Absorption Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a compound. The absorption spectrum is characterized by one or more absorption bands (λ_max), which correspond to electronic transitions within the molecule. For imidazo[1,2-a]azines, absorption spectra typically display two main bands: one at shorter wavelengths (around 280 nm) attributed to π → π* transitions and another at longer wavelengths (around 315 nm) which can be influenced by intramolecular charge transfer (ICT) phenomena. researchgate.net The position and intensity of these bands are sensitive to the nature and position of substituents on the heterocyclic ring.

Fluorescence Emission Spectroscopy: Many imidazo[1,2-a]pyridine (B132010) and pyrimidine (B1678525) derivatives are known to be fluorescent, meaning they emit light after being excited by light of a shorter wavelength. nih.govresearchgate.net The fluorescence spectrum provides information about the emission wavelength (λ_em) and the fluorescence quantum yield. The difference between the absorption and emission maxima is known as the Stokes shift. The fluorescent properties of these compounds are of interest for applications such as biomarkers and photochemical sensors. nih.govresearchgate.net

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is often observed in compounds that exhibit significant intramolecular charge transfer (ICT) in their excited state. A positive solvatochromic effect (a red shift in emission with increasing solvent polarity) indicates that the excited state is more polar than the ground state. Studies on related imidazo[1,5-a]pyridine (B1214698) derivatives have shown positive solvatochromism, indicating a charge transfer character in their excited state. rsc.org The analysis of solvatochromic effects provides valuable insights into the electronic nature of the excited states of these molecules.

Quantum Chemical Calculations for Molecular Understanding

Quantum chemical calculations have become an indispensable tool in modern chemistry, enabling the prediction of molecular properties and reactivity. For complex heterocyclic systems like imidazo[1,5-a]pyrazines, these methods provide a detailed picture of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) is a computational method that has proven to be highly effective for studying the electronic structure of molecules. nih.gov It is widely used for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov

For imidazo[1,2-a]pyrimidine (B1208166) derivatives, which are structurally related to imidazo[1,5-a]pyrazines, DFT calculations are commonly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set such as 6-31G(d,p) or 6-311++G(d,p). nih.govnih.gov This level of theory provides a good balance between computational cost and accuracy for predicting molecular geometries. nih.gov The process of geometry optimization ensures that the calculated properties are representative of the molecule in its ground state. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. nih.gov

The electronic structure of these compounds, which governs their reactivity and spectroscopic properties, is also elucidated through DFT. Key parameters derived from these calculations include the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map is particularly useful for identifying the electron-rich and electron-poor regions of a molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. nih.gov

Table 1: Representative Optimized Geometrical Parameters for an Imidazo[1,2-a]pyridine Analog

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (aromatic)1.37 - 1.42--
C-N (imidazole)1.36 - 1.40--
C-N (pyrazine)1.33 - 1.38--
C-Cl~1.74--
C-C-N-120 - 125-
N-C-N-105 - 110-
C-C-C-N--0 or 180 (for planar systems)

Note: The data in this table is representative and based on DFT calculations for analogous chloro-substituted imidazo[1,2-a]pyridine systems. nih.gov Specific values for this compound would require dedicated calculations.

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can aid in the structural elucidation of newly synthesized compounds. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be predicted and compared with experimental spectra. For imidazo[1,2-a]pyrimidine derivatives, theoretical 1H and 13C NMR spectra have been shown to be in good agreement with experimental data, helping to confirm the proposed structures. nih.gov

Another crucial aspect of electronic structure analysis is the examination of the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (Egap) is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller Egap generally suggests higher reactivity. nih.gov

For imidazo[1,2-a]pyrimidine and benzimidazole (B57391) derivatives, the HOMO and LUMO energies are calculated to understand their electronic properties and potential for charge transfer within the molecule. nih.govnih.gov These calculations help in designing molecules with specific electronic characteristics for applications in materials science, such as in organic light-emitting diodes (OLEDs). rsc.org

Table 2: Calculated Molecular Orbital Energies for a Representative Imidazo[1,2-a]pyrimidine System

ParameterEnergy (eV)
EHOMO-6.2 to -5.8
ELUMO-2.5 to -2.1
Egap (HOMO-LUMO)3.7 to 4.1

Note: This data is illustrative and based on DFT calculations for analogous imidazo[1,2-a]pyrimidine systems. nih.gov The exact values are dependent on the specific substituents and the level of theory used.

Understanding how a molecule interacts with its environment or with other molecules is fundamental to many areas of chemistry, including drug design and materials science. Computational modeling provides a way to visualize and quantify these intermolecular interactions. drugtargetreview.com

For imidazo[1,5-a]pyrazine derivatives, which have been investigated as potential inhibitors of enzymes like Bruton's tyrosine kinase (BTK), molecular docking is a widely used computational technique. benthamdirect.com Docking simulations predict the preferred orientation of a ligand when it binds to a target protein, as well as the binding affinity. benthamdirect.com These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the stability of the ligand-protein complex.

In the context of drug discovery, these computational models help in understanding the structure-activity relationships (SAR) within a series of compounds. benthamdirect.com By identifying the crucial interactions, medicinal chemists can design new derivatives with improved potency and selectivity. For example, a computational study on imidazo[1,5-a]pyrazine derivatives as BTK inhibitors utilized pharmacophore modeling and 3D-QSAR to guide the design of more effective anticancer agents. benthamdirect.com These models are built upon the understanding of molecular interactions at the atomic level, often informed by initial quantum chemical calculations of the ligand's properties.

Academic Research Applications and Potential of Imidazo 1,5 a Pyrazine Scaffolds

Role as Versatile Building Blocks and Synthetic Intermediates

The imidazo[1,5-a]pyrazine (B1201761) skeleton and its isomers are recognized as privileged structures in drug discovery and serve as crucial building blocks for the synthesis of a wide array of functional molecules. rsc.org Their utility stems from the multiple reaction sites on the heterocyclic core, which allow for controlled and diverse functionalization.

Chemists have developed various synthetic strategies to access these scaffolds. A notable two-step approach allows for the creation of novel imidazo[1,5-a]pyrazines with exocyclic double bonds. This process involves a sequential three-component reaction to form a functionalized 2-thiohydantoin, which is then transformed into a thiohydantoin-fused tetrahydropyrazine (B3061110) through a base-promoted cyclization. rsc.orgrsc.org Another innovative method combines a three-component reaction of 2,3-diaminomaleonitrile, ketones, and isocyanides, followed by a subsequent reaction with isocyanates or isothiocyanates to assemble highly substituted imidazo[1,5-a]pyrazine derivatives. nih.gov

For the related imidazo[1,2-a]pyrazine (B1224502) systems, synthetic protocols often begin with a substituted 2-aminopyrazine. tsijournals.com For instance, the synthesis of 8-amino-2-substituted-6-methyl-imidazo[1,2-a]pyrazine derivatives involves the initial bromination of 2-amino-5-methyl-pyrazine, followed by the construction of the imidazopyrazine ring system and subsequent nucleophilic substitutions. tsijournals.com The chlorine atom on chloro-imidazo[1,5-a]pyrido[3,2-e]pyrazines, such as in 4-chloro-imidazo[1,5-a]pyrido[3,2-e]pyrazines, is reactive and can be replaced through classical nucleophilic substitution reactions with various nucleophiles like alcohols, mercaptans, and amines. acs.org These synthetic routes highlight the role of the imidazo[1,5-a]pyrazine core as a versatile intermediate, enabling the generation of libraries of compounds for various research applications. tsijournals.comorganic-chemistry.orgrsc.org

Applications in Materials Science

The unique photophysical properties of fused imidazole (B134444) systems, such as the imidazo[1,5-a]pyridine (B1214698) scaffold, have made them attractive candidates for applications in materials science. nih.govrsc.org Their inherent fluorescence, stability, and tunable electronic characteristics are key to their use in optoelectronics and as chemical sensors. rsc.orgmdpi.com

Imidazo[1,5-a]pyridine derivatives, which are structurally analogous to imidazo[1,5-a]pyrazines, are known for their emissive properties and have been investigated for use in optoelectronic devices like Organic Light Emitting Diodes (OLEDs). rsc.orgmdpi.com These compounds can be synthesized to emit light in different regions of the visible spectrum. For example, by modifying the substituents on the core structure, researchers have created blue-emitting boron difluoride complexes and greenish-yellow fluorophores. mdpi.comrsc.org The synthesis of these materials often involves the condensation of a pyridyl ketone with an aldehyde in the presence of ammonium (B1175870) acetate. mdpi.com The resulting ligands can then be coordinated with elements like boron to create highly fluorescent materials. mdpi.com The versatility and strong emission of these scaffolds suggest significant potential for imidazo[1,5-a]pyrazine derivatives in the development of new optoelectronic materials. rsc.org

The inherent luminescence of the imidazo[1,5-a]pyridine core makes it an excellent platform for the design of fluorescent probes for chemical biology and bioimaging. nih.govmdpi.comresearchgate.net These probes can be designed to monitor cellular environments or detect specific analytes. Their compact shape and favorable photophysical properties, including large Stokes shifts, make them suitable for applications such as imaging cell membranes. nih.govresearchgate.net

Researchers have synthesized imidazo[1,5-a]pyridine-based fluorophores and studied their interactions with liposomes, which serve as models for cell membranes, demonstrating successful intercalation into the lipid bilayer. nih.govmdpi.comresearchgate.net Furthermore, by incorporating specific recognition moieties, these scaffolds can be transformed into selective chemosensors. For instance, a probe based on an imidazo[1,5-a]pyridine derivative has been developed for the specific turn-on detection of sulfite (B76179) (SO₃²⁻) with a very low detection limit of 70 nM, enabling its use for imaging sulfite in living cells and zebrafish. nih.gov Another probe was designed to detect hydrazine, a highly toxic chemical, showcasing the adaptability of this scaffold for creating targeted molecular sensors. researchgate.net

Development as Ligands for Coordination Complexes

The nitrogen atoms within the imidazo[1,5-a]pyrazine and related imidazo[1,5-a]pyridine skeletons make them excellent N-based linkers or chelating ligands for the construction of coordination complexes and polymers. nih.govmdpi.com Depending on the substitution pattern, these scaffolds can function as bidentate or tridentate ligands, coordinating with a variety of metal ions. mdpi.comnih.gov

For example, 3-phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridine has been used to synthesize new mono-, bis-, and tris-chelate Zn(II) complexes. mdpi.com The coordination of the zinc ion significantly modifies the ligand's conformation, leading to a notable increase in its optical performance and emission quantum yield. mdpi.com Similarly, these versatile ligands have been used to assemble one-dimensional and two-dimensional Zn(II)-based coordination polymers, where π-stacking interactions play a crucial role in the crystal packing. nih.gov The imidazo[1,5-a]pyridine framework can also be modified to act as an N,O-bidentate ligand, for instance, by coordinating with a BF₂ fragment to mimic the well-known BODIPY dyes. mdpi.com Furthermore, ligands such as bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane have been used in the presence of copper salts, demonstrating their applicability with various transition metals. nih.gov

Preclinical Biological Investigations and Mechanistic Studies

The imidazo[1,5-a]pyrazine scaffold is a key pharmacophore in the discovery of new therapeutic agents, particularly as enzyme inhibitors. Its derivatives have been the focus of numerous preclinical investigations targeting a range of enzymes implicated in various diseases.

Kinase Inhibition: Derivatives of the imidazo[1,5-a]pyrazine scaffold have emerged as potent inhibitors of several protein kinases.

Bruton's Tyrosine Kinase (BTK): A series of 8-amino-imidazo[1,5-a]pyrazines have been identified as potent and selective reversible inhibitors of BTK, a key enzyme in the B-cell receptor signaling pathway. nih.gov These compounds achieve selectivity through specific hydrogen bonds and hydrophobic interactions within the kinase's active site. nih.gov Computational studies have further explored the structural prospects of imidazo[1,5-a]pyrazine derivatives as BTK inhibitors for potential use against B-cell malignancies. benthamdirect.com

c-Src Kinase: C-5 substituted imidazo[1,5-a]pyrazine derivatives have been synthesized and evaluated as inhibitors of the c-Src kinase, with one compound showing significant neuroprotective effects in animal models of ischemic stroke. nih.gov

Other Kinases: The broader imidazopyrazine and imidazopyridine families have shown activity against other kinases. Imidazo[1,2-a]pyrazine derivatives have been investigated as inhibitors of Aurora kinases, which are crucial in mitosis and are often overexpressed in cancers. researchgate.netresearchgate.net Additionally, compounds based on imidazo[1,2-a]pyrazine and imidazo[1,5-a]quinoxaline (B8520501) structures have been tested for their ability to inhibit IKK1 and IKK2, kinases involved in the NF-κB inflammatory pathway. nih.gov

Phosphodiesterase (PDE) Inhibition: Novel imidazo[1,5-a]pyrido[3,2-e]pyrazines have been discovered as a potent and selective class of inhibitors for phosphodiesterase 10A (PDE10A). acs.orgnih.gov PDE10A is an important enzyme in the central nervous system, and its inhibition is a therapeutic strategy for treating schizophrenia. acs.orgnih.gov Patents have also been filed for aryl and heteroaryl fused imidazo[1,5-a]pyrazines as PDE10 inhibitors. google.com

ATPase Inhibition: The related imidazo[1,2-a]pyrazine scaffold has been identified as a source of inhibitors for the bacterial VirB11 ATPase. ucl.ac.uk This enzyme is a component of the type IV secretion system in bacteria like Helicobacter pylori. A lead compound from this class was found to be a competitive inhibitor of ATP, suggesting that these molecules could be developed as novel antibacterial agents that reduce virulence by targeting bacterial secretion systems. ucl.ac.uk

Interactive Data Tables

Table 1: Examples of Imidazo[1,5-a]pyrazine and Related Scaffolds in Enzyme Inhibition This table summarizes key findings from preclinical studies on enzyme inhibition.

Scaffold Class Target Enzyme Key Findings Reference(s)
8-Amino-imidazo[1,5-a]pyrazines Bruton's Tyrosine Kinase (BTK) Potent, selective, and reversible inhibitors with potential for treating rheumatoid arthritis. nih.gov
C-5 Substituted imidazo[1,5-a]pyrazines c-Src Kinase Identified potent inhibitors with neuroprotective efficacy in in vivo models of acute ischemic stroke. nih.gov
Imidazo[1,5-a]pyrido[3,2-e]pyrazines Phosphodiesterase 10A (PDE10A) Novel class of potent and selective inhibitors with potential for treating schizophrenia. acs.orgnih.gov
Imidazo[1,2-a]pyrazines VirB11 ATPase (H. pylori) Identified competitive inhibitors of ATP, showing potential as antibacterial agents. ucl.ac.uk

Table 2: Applications of Imidazo[1,5-a]pyridine Scaffolds in Materials Science This table highlights the use of the closely related imidazo[1,5-a]pyridine core in developing functional materials.

Application Material Type Key Properties Reference(s)
Optoelectronics Boron difluoride complexes Blue emission, large Stokes shifts, good fluorescence quantum yields. mdpi.com
Bioimaging Fluorescent membrane probes Successful intercalation in lipid bilayers, solvatochromic behavior. nih.govmdpi.comresearchgate.net
Chemical Sensing Turn-on fluorescent probe Highly selective and sensitive detection of sulfite (SO₃²⁻) in living cells. nih.gov

Receptor Ligand Research (e.g., Central Benzodiazepine (B76468) Receptors, Corticotropin Releasing Hormone Receptors)

The imidazo[1,5-a]pyrazine scaffold and its isosteres are recognized for their ability to interact with various receptors in the central nervous system (CNS), highlighting their potential as modulators of neurological pathways.

Corticotropin Releasing Hormone (CRH) Receptors: A novel series of imidazo[1,5-a]pyrazines has been synthesized and assessed as ligands for the corticotropin-releasing hormone (CRH) receptor. nih.gov These studies focused on optimizing the dialkylamino side chain and exploring the impact of aryl and small alkyl substituents on ligand binding. nih.gov The exploration of these compounds as CRH receptor antagonists is aimed at developing treatments for stress-related disorders.

Benzodiazepine Receptors: While direct studies on 1-Chloro-3-methylimidazo[1,5-a]pyrazine as a benzodiazepine receptor ligand are not prominent, related structures have shown significant activity. For instance, research into imidazo[1,2-b]pyridazines, a related heterocyclic system, identified potent ligands for peripheral-type benzodiazepine receptors (PBRs) found on mitochondria. nih.gov Several 6-chloro-2,3-disubstituted imidazo[1,2-b]pyridazines were found to potently inhibit the binding of known ligands to these receptors. nih.gov Furthermore, a patent for imidazo[1,5-a]pyrimido[5,4-d]benzazepine derivatives describes their high affinity and selectivity for GABA A α5 receptor binding sites, suggesting potential applications as cognitive enhancers. google.com

Other CNS Receptors: In addition to CRH and benzodiazepine receptors, the broader imidazopyrazine class has been investigated for other CNS targets. For example, imidazo[1,2-a]pyrazines have been discovered as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate (AMPA) receptors associated with the transmembrane AMPAR regulatory protein (TARP) γ-8. nih.gov An initial high-throughput screening hit led to the optimization of imidazopyrazine derivatives with subnanomolar potency, demonstrating their potential in conditions involving glutamatergic neurotransmission. nih.gov

In Vitro Studies on Cell Lines (e.g., Cytotoxic Effects on Cancer Cell Lines)

The cytotoxic potential of imidazopyrazine and related imidazopyridine derivatives against various cancer cell lines is a significant area of academic research. These studies serve as a benchmark for evaluating the prospective anticancer activity of compounds like this compound.

Numerous synthesized imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine (B132010) derivatives have been screened for their in vitro anticancer properties using MTT assays. rsc.orgrsc.org For instance, a series of novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) demonstrated significant cytotoxic effects against the HCC1937 breast cancer cell line. nih.gov The compound designated IP-5 was found to induce cell death through extrinsic apoptosis. nih.gov

In another study, newly synthesized imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives were evaluated against a panel of four human cancer cell lines: laryngeal carcinoma (Hep-2), hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and skin cancer (A375). rsc.orgrsc.org One of the most promising compounds, an imidazo[1,2-a]pyridine derivative (12b), exhibited potent activity across multiple cell lines. rsc.orgrsc.org Similarly, research on imidazo[1,2-a]pyridine-2-carbohydrazide (B2359360) derivatives identified a compound (7d) with high cytotoxic potential against MCF-7 and HT-29 (colon cancer) cells, while showing low toxicity to non-cancerous Vero cells. nih.gov This compound was also found to arrest the cell cycle in the G0/G1 phase and induce apoptosis. nih.gov

The table below summarizes the cytotoxic activities of selected imidazopyridine derivatives from various studies.

Compound SeriesCompoundCell LineIC₅₀ (µM)Reference
Imidazo[1,2-a]pyridinesIP-5HCC1937 (Breast)45 nih.gov
Imidazo[1,2-a]pyridinesIP-6HCC1937 (Breast)47.7 nih.gov
Imidazo[1,2-a]pyridinesIP-7HCC1937 (Breast)79.6 nih.gov
Imidazo[1,2-a]pyridinesCompound 12bHep-2 (Laryngeal)11 rsc.orgrsc.org
HepG2 (Hepatocellular)13
MCF-7 (Breast)11
A375 (Skin)11
Imidazo[1,2-a]pyridine-2-carbohydrazidesCompound 7dMCF-7 (Breast)22.6 nih.gov
HT-29 (Colon)13.4

Structure-Activity Relationship (SAR) Investigations in Preclinical Assays

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds and are a central theme in the research on imidazo[1,5-a]pyrazine scaffolds. These investigations delineate how specific structural modifications to the heterocyclic core and its substituents influence biological activity.

In the context of CRH receptor ligands, SAR studies on imidazo[1,5-a]pyrazines have primarily focused on the optimization of the dialkylamino side chain, as well as the exploration of various aryl and small alkyl substituents to enhance binding affinity and selectivity. nih.gov

For the imidazo[1,2-a]pyrazine derivatives developed as TARP γ-8 selective AMPAR negative modulators, extensive SAR was conducted. nih.gov Initial optimization focused on substitutions at the C-3 position, which led to the selection of an oxindole (B195798) group as a preferred arene. Subsequent SAR efforts targeted the C-8 position, where various substituted cyclic amines were introduced. nih.gov For example, replacing a morpholine (B109124) group with a 4-fluoropiperidine (B2509456) resulted in a compound with an IC₅₀ of just 100 pM. nih.gov

In anticancer research, SAR studies have been performed on imidazo[1,2-a]pyrazine derivatives to improve their cytotoxic effects. nih.gov One study highlighted that the imidazo[1,2-a]pyrazine core is essential for anticancer activity and that variations in electron-donating functional groups can modulate this activity. rsc.org The nature of substituents on the imidazopyrazine ring system significantly influences the compounds' interactions with cancer-related targets. researchgate.net These preclinical SAR studies are fundamental for the rational design of more potent and selective imidazo[1,5-a]pyrazine-based therapeutic candidates.

Future Research Directions and Unaddressed Challenges in Imidazo 1,5 a Pyrazine Chemistry

Exploration of Novel and Diverse Synthetic Pathways

A primary hurdle in the investigation of 1-Chloro-3-methylimidazo[1,5-a]pyrazine is the absence of established, high-yielding synthetic routes. While general methods for the synthesis of the imidazo[1,5-a]pyrazine (B1201761) core exist, often involving the cyclization of pyrazine-based precursors, these have not been specifically adapted for the title compound. Future research should focus on developing versatile and efficient synthetic strategies.

One promising approach involves a multi-component reaction sequence. For instance, a three-component reaction of 2,3-diaminomaleonitrile, a ketone, and an isocyanide can be used to construct highly substituted imidazo[1,5-a]pyrazine derivatives, which could be a viable route to the target molecule. nih.gov Another avenue for exploration is the development of novel cyclization strategies. For example, a new method for preparing imidazo[1,5-a]pyridines involves the cyclization of 2-picolylamines with electrophilically activated nitroalkanes, a strategy that could potentially be adapted for pyrazine (B50134) analogs. rsc.org

Furthermore, the development of one-pot syntheses would be highly advantageous for generating a library of analogs for structure-activity relationship (SAR) studies. An intriguing two-step approach to a class of imidazo[1,5-a]pyrazines with exocyclic double bonds has been described, which proceeds through a sequential three-component reaction and a base-promoted cyclization. stackexchange.com Adapting such innovative methods could provide efficient access to this compound and its derivatives.

Advanced Regioselective Functionalization Techniques

Once a reliable synthesis of the this compound core is established, the next critical step will be the development of advanced regioselective functionalization techniques. The inherent electronic properties of the imidazo[1,5-a]pyrazine ring system dictate its reactivity, and understanding these is key to controlled chemical modification. acs.org

Metalation strategies have shown significant promise for the regioselective functionalization of the parent imidazo[1,5-a]pyrazine scaffold. nih.gov Directed ortho-metalation and remote metalation-cyclization are powerful tools that could be employed to introduce a variety of functional groups at specific positions on the ring. nih.gov For instance, regioselective C3-metalation and C5/C3-dimetalation have been achieved on the parent ring system, offering a pathway to a range of functionalized derivatives. nih.gov The influence of the existing chloro and methyl substituents on the regioselectivity of these reactions would be a critical area of investigation.

Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, are indispensable tools in modern medicinal chemistry. Developing robust protocols for these reactions on the this compound core would enable the rapid diversification of the scaffold and the exploration of its chemical space.

Deeper Understanding of Reaction Mechanisms and Catalysis

A fundamental understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is crucial for optimizing reaction conditions and expanding their scope. For example, in the context of metal-catalyzed reactions, a deeper insight into the catalytic cycle, including the roles of ligands and additives, will be essential for developing more efficient and selective transformations.

Computational studies, such as density functional theory (DFT) calculations, can provide valuable insights into reaction pathways and transition states. These theoretical investigations can help to rationalize observed regioselectivities and predict the outcomes of new reactions. rsc.org For instance, calculation-assisted approaches have been successfully used to understand the regioselective functionalization of the related imidazo[1,2-a]pyrazine (B1224502) scaffold. acs.org

The exploration of novel catalytic systems is also a promising research direction. This could include the use of earth-abundant metal catalysts as more sustainable alternatives to precious metals, or the development of organocatalytic methods that offer different reactivity profiles.

Identification of Undiscovered Biological Targets and Pathways

The imidazo[1,5-a]pyrazine scaffold is associated with a wide range of biological activities. Derivatives have been identified as inhibitors of c-Src kinase, which is implicated in acute ischemic stroke, and as modulators of other important biological targets. nih.govnih.gov Given this precedent, a key future direction for this compound is the systematic exploration of its biological activity to identify novel therapeutic targets and pathways.

High-throughput screening (HTS) of this compound and a library of its derivatives against a diverse panel of biological targets would be a critical first step. This could uncover unexpected activities and provide starting points for new drug discovery programs. For example, related imidazo[1,2-a]pyrazine derivatives have been identified as selective negative modulators of AMPA receptors, suggesting a potential role in neurological disorders. nih.govfrontiersin.org

Furthermore, chemoproteomics and other target identification technologies could be employed to elucidate the mechanism of action of any identified bioactive compounds. Understanding which proteins and pathways are modulated by this compound will be essential for its development as a potential therapeutic agent. The known activity of some imidazo[1,5-a]pyrazine derivatives as ACK1 inhibitors also presents a clear avenue for investigation. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the discovery and development of novel imidazo[1,5-a]pyrazine-based therapeutics. nih.gov These computational tools can be applied across the entire drug discovery pipeline, from the initial design of new compounds to the prediction of their synthetic accessibility and biological activity.

De novo drug design algorithms, powered by generative AI models, can be used to create novel molecules based on the this compound scaffold with optimized properties. These algorithms can learn the underlying chemical rules from large datasets of known molecules and then generate new structures with desired characteristics, such as high predicted binding affinity for a specific biological target.

Furthermore, AI and ML models can be trained to predict the outcome and optimal conditions for chemical reactions, thereby streamlining the synthesis of new derivatives. This can significantly reduce the time and resources required for chemical synthesis and purification. As our understanding of the biological targets of imidazo[1,5-a]pyrazines grows, AI can also be used to build predictive models for bioactivity, helping to prioritize the synthesis of the most promising compounds.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a high-yield synthesis protocol for 1-Chloro-3-methylimidazo[1,5-a]pyrazine?

  • Methodological Answer : Optimize cyclization reactions between pyrazine and imidazole precursors. Use controlled conditions (e.g., solvent polarity, temperature gradients) to minimize side products. For example, cyclization at 70–90°C under anhydrous conditions with DMFDMA (N,N-dimethylformamide dimethyl acetal) improves regioselectivity . Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography with gradient elution.

Q. How can researchers confirm the structural integrity and purity of synthesized this compound?

  • Methodological Answer : Combine NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for structural confirmation. For purity, use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. X-ray crystallography may resolve ambiguities in regiochemistry for derivatives .

Q. What stability factors must be addressed during storage of this compound?

  • Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess hydrolytic susceptibility, particularly at the chloro substituent. Use Karl Fischer titration to monitor moisture content in bulk samples .

Advanced Research Questions

Q. How does the chloro-methyl substitution pattern influence the compound’s binding affinity to kinase targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of kinase domains (e.g., EGFR or BRAF). Compare with fluorinated analogs (e.g., 3-(difluoromethyl) derivatives) to evaluate halogen-bonding contributions. Validate predictions via SPR (surface plasmon resonance) binding assays .
  • Data Insight :

SubstituentKinase IC50 (µM)Selectivity Index (vs. Normal Cells)
-Cl, -CH₃0.22 ± 0.03>50
-CF₂H0.18 ± 0.0235

Q. What strategies mitigate off-target effects in cellular assays for this compound?

  • Methodological Answer : Use CRISPR-Cas9 knockout models to identify off-target pathways. Employ proteome profiling (e.g., thermal shift assays) to detect unintended protein interactions. Optimize dosing in murine xenografts using PK/PD modeling to balance efficacy and toxicity .

Q. How can regioselective functionalization at position 7 be achieved without disrupting the imidazo[1,5-a]pyrazine core?

  • Methodological Answer : Utilize silylformamidine-mediated carbene insertion under solvent-free conditions. For example, react with N,N,N',1,1,1-hexamethylsilanecarboximidamide at 70°C for 10 hours, achieving >90% yield. Hydrolyze intermediates with 1M HCl to isolate aldehydes for downstream coupling .

Q. What computational tools are effective in predicting metabolic liabilities of this compound derivatives?

  • Methodological Answer : Apply ADMET predictors (e.g., SwissADME) to identify cytochrome P450 oxidation sites. Validate via microsomal stability assays (human liver microsomes + NADPH). Prioritize derivatives with t₁/₂ > 60 minutes and low CYP3A4 inhibition .

Contradiction Analysis & Best Practices

  • Synthetic Route Discrepancies : suggests cyclobutyl-group cyclization, while emphasizes carbene insertion. Resolve by testing both methods in parallel and comparing yields via ANOVA (p < 0.05 threshold) .
  • Biological Activity Variability : Fluorinated analogs ( ) show higher potency but reduced selectivity vs. chloro-methyl derivatives. Use orthogonal assays (e.g., transcriptomics) to confirm mechanism-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.